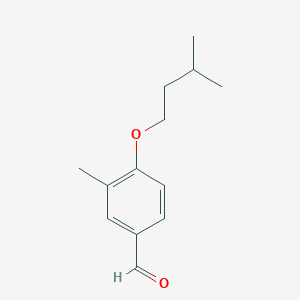

4-(Isopentyloxy)-3-methylbenzaldehyde

Description

Properties

IUPAC Name |

3-methyl-4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8-10H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTYQRYRBSTMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667550 | |

| Record name | 3-Methyl-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820237-06-7 | |

| Record name | 3-Methyl-4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopentyloxy 3 Methylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-(isopentyloxy)-3-methylbenzaldehyde reveals two primary strategic disconnections. The first and most apparent is the carbon-oxygen bond of the ether linkage (C-O disconnection). This leads back to the key intermediate, 4-hydroxy-3-methylbenzaldehyde (B106927), and an appropriate isopentyl electrophile. The second key disconnection is the carbon-carbon bond between the aromatic ring and the formyl group (C-C disconnection). This suggests two main pathways for the construction of the aromatic core: either formylation of a pre-formed 1-isopentyloxy-2-methylbenzene or introduction of the isopentyloxy group onto a pre-functionalized benzaldehyde (B42025) derivative.

These disconnections give rise to the principal synthetic strategies that will be discussed: starting from ortho-cresol to build the 4-hydroxy-3-methylbenzaldehyde core, followed by etherification, or constructing the ether first and then introducing the aldehyde functionality.

Approaches to the Aromatic Core Functionalization

The formation of the substituted benzaldehyde core is a critical aspect of the synthesis. The regiochemical outcome of the formylation is dictated by the directing effects of the substituents already present on the aromatic ring.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

For the synthesis of this compound, a potential precursor would be 1-isopentyloxy-2-methylbenzene. The isopentyloxy group, particularly the oxygen atom, can act as a DMG, directing lithiation to one of the ortho positions. However, the presence of the methyl group at the 2-position sterically hinders one of the ortho positions. The other ortho position (the 6-position) would be the most likely site of metalation. Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), would yield the corresponding 6-isopentyloxy-2-methylbenzaldehyde, which is an isomer of the desired product. Therefore, a direct DoM approach on 1-isopentyloxy-2-methylbenzene is not a straightforward route to the target compound.

Electrophilic Aromatic Substitution Precursors and Regioselectivity

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto an aromatic ring. chemistrysteps.com In the context of synthesizing this compound, the formylation of a suitable precursor like 1-isopentyloxy-2-methylbenzene is a key consideration. The regioselectivity of this reaction is governed by the electronic and steric effects of the existing substituents.

The isopentyloxy group is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom which can be donated to the ring by resonance. The methyl group is also an ortho, para-directing and activating group. In 1-isopentyloxy-2-methylbenzene, the para position to the isopentyloxy group is occupied by the methyl group. The positions ortho to the isopentyloxy group are the 2- and 6-positions. The position ortho to the methyl group is the 3-position (also para to the isopentyloxy group) and the 1-position.

Given these directing effects, electrophilic formylation would be expected to occur at the positions most activated by the isopentyloxy group, which are the 2- and 6-positions. However, the 2-position is already substituted with a methyl group. Therefore, formylation would likely be directed to the 6-position, and to a lesser extent, the 4-position (para to the methyl group). This would lead to a mixture of isomers, with this compound being a potential but likely minor product.

A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction employs a phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which is a chloromethyliminium salt. chemistrysteps.com This electrophile then reacts with the electron-rich aromatic ring. chemistrysteps.com While effective for many activated systems, controlling the regioselectivity in a di-substituted system like 1-isopentyloxy-2-methylbenzene remains a significant challenge.

Ortho-Cresol and Substituted Phenol (B47542) Starting Materials

A more regioselective and convergent approach involves the synthesis of the key intermediate, 4-hydroxy-3-methylbenzaldehyde, from a readily available starting material like ortho-cresol. researchgate.netresearchgate.net The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. unacademy.comallen.inwikipedia.org This reaction typically involves treating a phenol with chloroform (B151607) in a basic solution. wikipedia.org The reactive electrophile is dichlorocarbene (B158193), which is generated in situ. wikipedia.org

In the case of ortho-cresol, the hydroxyl group directs the electrophilic attack of dichlorocarbene primarily to the para position, as the ortho positions are sterically hindered by the methyl group and the hydroxyl group itself. This leads to the formation of 4-hydroxy-3-methylbenzaldehyde with good regioselectivity. Research has shown that this reaction can provide the desired product in a yield of 43%. researchgate.net

| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |

| o-Cresol (B1677501) | Reimer-Tiemann | Chloroform, Base | 4-Hydroxy-3-methylbenzaldehyde | 43 | researchgate.net |

Etherification Strategies for the Isopentyloxy Moiety

Once the 4-hydroxy-3-methylbenzaldehyde core is synthesized, the final step is the introduction of the isopentyloxy group.

Williamson Ether Synthesis and Variants

The Williamson ether synthesis is the most common and versatile method for the preparation of ethers. orientjchem.org It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. orientjchem.org In this case, 4-hydroxy-3-methylbenzaldehyde is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks an isopentyl halide (e.g., isopentyl bromide) to form the desired this compound.

The reaction is generally efficient and high-yielding, particularly when a primary alkyl halide is used, as is the case with isopentyl bromide. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can facilitate the reaction.

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Hydroxy-3-methylbenzaldehyde | Isopentyl bromide | K2CO3, NaH, etc. | This compound |

Transition Metal-Catalyzed Etherification Reactions

The formation of the isopentyloxy ether bond is a critical step in the synthesis of this compound. While traditional Williamson ether synthesis (using a base like sodium hydride and an alkyl halide) is a viable method, modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions for enhanced efficiency, milder conditions, and broader substrate scope. These methods are particularly useful when coupling an aryl alcohol (phenol) with an alcohol or alkyl halide.

A primary precursor for this route is 4-hydroxy-3-methylbenzaldehyde. The etherification of this phenol with an isopentyl group can be achieved using copper or palladium-based catalysts, such as in the Ullmann condensation or Buchwald-Hartwig etherification.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of a phenol with an alkyl halide. In the context of synthesizing the target molecule, 4-hydroxy-3-methylbenzaldehyde would react with an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination/Etherification: More contemporary methods involve palladium-catalyzed cross-coupling reactions. While famed for C-N bond formation, these catalytic systems are also highly effective for C-O bond formation. A palladium catalyst, in conjunction with a specialized phosphine (B1218219) ligand, facilitates the coupling of the phenoxide (derived from 4-hydroxy-3-methylbenzaldehyde) with an isopentyl halide or tosylate under relatively mild conditions. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Below is a table summarizing potential transition metal-catalyzed etherification approaches.

| Reaction Type | Aryl Substrate | Alkylating Agent | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Ullmann-type | 4-hydroxy-3-methylbenzaldehyde | 1-bromo-3-methylbutane | CuI, Cu₂O | Often requires high temperatures; stoichiometric copper may be needed. |

| Buchwald-Hartwig | 4-hydroxy-3-methylbenzaldehyde | 1-bromo-3-methylbutane or Isopentyl tosylate | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | Milder conditions, lower catalyst loading, and broader functional group tolerance. |

Aldehyde Functional Group Introduction and Manipulation

An alternative synthetic strategy involves introducing the aldehyde group onto an aromatic ring that already contains the 4-isopentyloxy-3-methyl moiety. This can be achieved through several classic and modern formylation techniques.

Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann)

Formylation reactions introduce a formyl group (-CHO) onto an activated aromatic ring.

Vilsmeier-Haack Reaction : This reaction is highly effective for the formylation of electron-rich aromatic compounds, such as the precursor 4-isopentyloxy-3-methylbenzene. ijpcbs.com The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The electron-donating isopentyloxy group strongly activates the aromatic ring towards electrophilic substitution, directing the formylation primarily to the para position relative to itself (the position ortho to the methyl group). The initial product is an iminium ion, which is subsequently hydrolyzed to yield the final aldehyde. wikipedia.org

Reimer-Tiemann Reaction : This method is used for the ortho-formylation of phenols. wikipedia.orgallen.in In a synthesis starting from o-cresol (2-methylphenol), the Reimer-Tiemann reaction would introduce a formyl group ortho to the hydroxyl group. The reaction uses chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene (:CCl₂) as the electrophile. byjus.comlscollege.ac.in The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. byjus.com This reaction on o-cresol produces a mixture of isomers, with 4-hydroxy-3-methylbenzaldehyde being a major product. researchgate.net This intermediate can then be etherified as described previously.

Oxidation of Precursor Alcohols or Methyl Groups

The aldehyde can also be generated through the oxidation of a precursor molecule.

Oxidation of a Precursor Alcohol : The corresponding benzyl (B1604629) alcohol, (4-(isopentyloxy)-3-methylphenyl)methanol, can be oxidized to the target aldehyde. This alcohol precursor would first be synthesized, for instance, by the reduction of a corresponding benzoic acid derivative. The oxidation step requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are suitable for this transformation.

Oxidation of a Methyl Group : Direct oxidation of the methyl group of the precursor 4-isopentyloxy-3-methylbenzene is another potential route. This transformation can be challenging due to the stability of the methyl C-H bonds and the potential for side reactions. However, certain catalytic systems, including those based on iron or other transition metals, can facilitate the selective oxidation of benzylic C-H bonds to aldehydes. google.com

Reduction of Carboxylic Acid Derivatives

A multi-step approach involves the synthesis of a carboxylic acid derivative, which is then reduced to the aldehyde.

Carboxylation : The precursor 4-isopentyloxy-3-methylbenzene can be carboxylated via Friedel-Crafts acylation followed by oxidation, or by lithiation followed by quenching with carbon dioxide, to produce 4-(isopentyloxy)-3-methylbenzoic acid.

Reduction : The resulting carboxylic acid is then reduced to the aldehyde. Direct reduction is difficult, so it is often converted to a more reactive derivative first.

Acyl Chloride Reduction : The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (Pd/BaSO₄), selectively reduces the acyl chloride to the aldehyde.

Ester/Acid Reduction : Modern methods allow for the direct reduction of carboxylic acids or their esters to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reactions, often through advanced catalytic methods. numberanalytics.com

Catalytic Approaches (e.g., organocatalysis, transition metal catalysis)

The synthesis of this compound can benefit from emerging catalytic technologies that aim to improve atom economy, reduce waste, and use less hazardous reagents. numberanalytics.com

Transition Metal-Catalyzed C-H Formylation : A highly desirable but challenging goal is the direct formylation of a C-H bond on the aromatic ring of 4-isopentyloxy-3-methylbenzene. Research in transition-metal-catalyzed C-H activation and functionalization offers promising avenues. nih.govyoutube.comnih.gov Catalysts based on palladium, rhodium, or ruthenium can, with the help of a directing group or through inherent electronic biases of the substrate, selectively activate a C-H bond and introduce a formyl group or a precursor.

Organocatalysis : Organocatalysis avoids the use of often toxic and expensive heavy metals. While direct organocatalytic formylation of such arenes is not yet standard, organocatalysts could be employed in other steps of the synthesis. For example, novel organocatalytic oxidation methods could be applied to convert the precursor alcohol to the aldehyde under very mild conditions.

Sustainable Approaches : The principles of green chemistry encourage the use of renewable feedstocks and energy-efficient processes. numberanalytics.com Some research explores the production of aromatic aldehydes from biomass-derived sources like lignin (B12514952), which could potentially be adapted to create substituted benzaldehydes through catalytic depolymerization and subsequent functionalization. rsc.orgrsc.org

The table below outlines some novel and sustainable concepts applicable to this synthesis.

| Approach | Reaction Step | Example Concept | Potential Advantage |

|---|---|---|---|

| Direct C-H Functionalization | Formylation | Pd-catalyzed C-H activation/carbonylation of 4-isopentyloxy-3-methylbenzene. | Reduces number of synthetic steps (atom economy). nih.gov |

| Organocatalytic Oxidation | Alcohol Oxidation | TEMPO-based or other nitroxyl (B88944) radical-catalyzed oxidation of (4-(isopentyloxy)-3-methylphenyl)methanol. | Avoids heavy metal oxidants. |

| Biomass Valorization | Precursor Synthesis | Catalytic breakdown of lignin to yield cresol (B1669610) derivatives, followed by functionalization. rsc.org | Use of renewable feedstocks. rsc.org |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a critical evaluation of solvents, reagents, and energy consumption.

A common synthetic route to this compound involves the Williamson ether synthesis to form the isopentyl ether, followed by a formylation reaction to introduce the aldehyde group. Traditional approaches often utilize hazardous solvents and reagents. In contrast, a greener approach would focus on several key areas of improvement.

Key Green Chemistry Considerations:

Solvent Selection: Replacing volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint. mdpi.com These solvents are derived from renewable resources and have lower toxicity profiles.

Catalysis: The use of heterogeneous catalysts or biocatalysts can offer advantages over traditional stoichiometric reagents. For instance, in the oxidation of a related toluene (B28343) derivative to a benzaldehyde, a vanadium-based catalyst in an aqueous system has been shown to be effective, avoiding the need for organic solvents. mdpi.com While not directly applied to this compound, this demonstrates the potential for greener catalytic systems.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot procedures, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps and minimizing waste. acs.orgresearchgate.net

Energy Efficiency: Employing methods like microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

The following table illustrates a hypothetical comparison between a traditional and a green synthesis approach for a substituted benzaldehyde, highlighting potential improvements.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Toluene, Dichloromethane | 2-Methyltetrahydrofuran, Water |

| Catalyst | Stoichiometric strong base | Recyclable phase-transfer catalyst |

| Reaction Time | 12-24 hours | 2-4 hours |

| Energy Input | High (prolonged heating) | Lower (microwave-assisted) |

| Waste Generation | High (solvent and reagent waste) | Low (recyclable catalyst, less solvent) |

This table is illustrative and based on general principles of green chemistry.

Flow Chemistry Applications for Continuous Production

Flow chemistry offers a paradigm shift from traditional batch production to a continuous manufacturing process. This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, providing significant advantages in terms of safety, efficiency, and scalability for the synthesis of compounds like this compound. umontreal.canih.govnih.gov

The synthesis of aromatic aldehydes, in general, has been shown to benefit from flow chemistry applications. researchgate.netresearchgate.netgoogle.com For instance, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov This is particularly advantageous for exothermic reactions or when dealing with unstable intermediates. umontreal.ca

Advantages of Flow Chemistry for Aldehyde Synthesis:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov

Improved Efficiency: Continuous processes can operate for extended periods, leading to higher throughput compared to batch methods. The rapid heat and mass transfer in microreactors can also accelerate reaction rates. researchgate.net

Scalability: Scaling up a flow process is often simpler than a batch process, as it involves running the system for a longer duration or by "numbering up" (using multiple reactors in parallel). researchgate.net

The table below outlines the potential benefits of employing a continuous flow process for the synthesis of an aromatic aldehyde compared to a traditional batch process.

Table 2: Batch vs. Continuous Flow Production of Aromatic Aldehydes

| Feature | Batch Production | Continuous Flow Production |

|---|---|---|

| Reaction Control | Less precise temperature and mixing control | Precise control over temperature, pressure, and residence time nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes nih.gov |

| Yield & Selectivity | Often lower due to side reactions | Typically higher with better process control researchgate.net |

| Scalability | Complex and requires process redesign | Simpler to scale by extending run time or numbering-up researchgate.net |

| Footprint | Large reactors and associated infrastructure | Smaller, more compact equipment |

This table provides a general comparison and is based on established advantages of flow chemistry.

While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and successes demonstrated for other substituted benzaldehydes strongly suggest its applicability. acs.orggoogle.com Future research in this area will likely focus on developing dedicated flow processes for this and structurally similar compounds, further enhancing the efficiency and sustainability of their production.

Chemical Reactivity and Transformations of 4 Isopentyloxy 3 Methylbenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of 4-(isopentyloxy)-3-methylbenzaldehyde. This reaction, a cornerstone of carbon-carbon bond formation, leads to the creation of a new stereocenter and, after an aqueous workup, yields a secondary alcohol. The general transformation involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation furnishes the corresponding secondary alcohol. alfa-chemistry.com

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-(4-(isopentyloxy)-3-methylphenyl)ethanol. The choice of the Grignard or organolithium reagent allows for the introduction of a diverse range of alkyl, alkenyl, or aryl groups at the carbonyl carbon.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Starting Material | Reagent | Expected Product |

|---|---|---|

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 1-(4-(Isopentyloxy)-3-methylphenyl)ethanol |

| This compound | Phenyllithium (C₆H₅Li) | (4-(Isopentyloxy)-3-methylphenyl)(phenyl)methanol |

Condensation reactions are fundamental transformations of aldehydes, leading to the formation of larger, more complex molecules.

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. alfa-chemistry.comyoutube.comwikipedia.org This reaction typically results in the formation of an α,β-unsaturated carbonyl compound, which in the case of malonic acid as the active methylene component, would be a substituted cinnamic acid after subsequent decarboxylation. youtube.com

The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). chemicalbook.com The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions. For example, reaction with an unstabilized ylide like methylenetriphenylphosphorane (B3051586) would yield 4-(isopentyloxy)-3-methylstyrene.

Since this compound lacks α-hydrogens, it cannot undergo self-aldol condensation. However, it can participate in a crossed-aldol condensation (or Claisen-Schmidt condensation) with another carbonyl compound that does possess α-hydrogens, such as acetone. In this reaction, this compound acts as the electrophilic partner, reacting with the enolate of the other carbonyl compound.

Table 2: Expected Products from Condensation Reactions

| Reaction Type | Reactant | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Malonic Acid | 4-(Isopentyloxy)-3-methylcinnamic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide/base | 1-Isopentyloxy-2-methyl-4-vinylbenzene |

The aldehyde group of this compound can be readily reduced to a primary alcohol or completely deoxygenated to a methyl group.

Reduction to the corresponding primary alcohol, 4-(isopentyloxy)-3-methylbenzyl alcohol, can be achieved using a variety of reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly employed for this transformation. Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel, is also an effective method.

For complete reduction of the aldehyde to a hydrocarbon, converting the -CHO group to a -CH₃ group, more forcing conditions are required. The Clemmensen reduction , which utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, is one such method. youtube.com Alternatively, the Wolff-Kishner reduction achieves the same transformation under basic conditions, involving the formation of a hydrazone intermediate followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.comwikipedia.org

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be accomplished using a range of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide or a dichromate salt in sulfuric acid), or milder oxidants like silver oxide (Tollens' reagent). The product of this oxidation is 4-(isopentyloxy)-3-methylbenzoic acid, a compound whose existence is confirmed in chemical databases. nih.gov

Like other aldehydes, this compound reacts with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the corresponding oxime from the related 3-methylbenzaldehyde (B113406) is a known transformation, suggesting a similar reactivity for the title compound. nih.gov These imine and oxime derivatives can serve as intermediates for further synthetic transformations. For instance, oximes can be reduced to primary amines or rearranged to amides (the Beckmann rearrangement).

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The isopentyloxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com The methyl group is a weak activating group and also an ortho, para-director. Conversely, the aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature.

The powerful ortho, para-directing influence of the alkoxy group generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the isopentyloxy group. The position para to the isopentyloxy group is already occupied by the aldehyde. The two ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the isopentyloxy group and meta to the aldehyde group.

Typical electrophilic aromatic substitution reactions include nitration (with a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (with an alkyl or acyl halide and a Lewis acid catalyst). masterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions may be complicated by the deactivating effect of the aldehyde group.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylmagnesium Bromide |

| 1-(4-(Isopentyloxy)-3-methylphenyl)ethanol |

| Phenyllithium |

| (4-(Isopentyloxy)-3-methylphenyl)(phenyl)methanol |

| Ethylmagnesium Chloride |

| 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-ol |

| Malonic Acid |

| 4-(Isopentyloxy)-3-methylcinnamic acid |

| Methyltriphenylphosphonium bromide |

| 1-Isopentyloxy-2-methyl-4-vinylbenzene |

| Acetone |

| 4-(4-(Isopentyloxy)-3-methylphenyl)but-3-en-2-one |

| 4-(Isopentyloxy)-3-methylbenzyl alcohol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Amalgamated zinc |

| 4-(Isopentyloxy)-3-methylbenzoic acid |

| Potassium permanganate |

| Chromic acid |

| Silver oxide |

| 3-Methylbenzaldehyde |

| Nitric acid |

| Sulfuric acid |

| 4-Acetyl-2-methylbenzoic acid |

| 4'-Bromo-3'-methylacetophenone |

| 4-Amino-3-methylbenzoic acid |

| 3-Methyl-4-nitrobenzoic acid |

| 4-Methylbenzoic acid |

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on this compound are directed by the powerful activating effect of the isopentyloxy group. This group significantly increases electron density at the positions ortho (C-5) and para (C-2, occupied by the methyl group) to it. The aldehyde group deactivates the ring, particularly at the positions ortho and para to it, and directs incoming electrophiles to the meta positions (C-3 and C-5).

The net effect is a strong activation at the C-5 position, which is ortho to the isopentyloxy group and meta to the aldehyde group. The C-2 position is also activated (ortho to the isopentyloxy group and ortho to the methyl group) but is sterically hindered by the adjacent methyl and aldehyde groups. Therefore, electrophilic attack is most likely to occur at the C-5 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(isopentyloxy)-3-methylbenzaldehyde |

| Nitration | HNO₃, H₂SO₄ | 4-(Isopentyloxy)-3-methyl-5-nitrobenzaldehyde |

Side-Chain Functionalization (e.g., at the methyl group)

The methyl group attached to the aromatic ring offers a site for side-chain functionalization, primarily through free-radical pathways or oxidation.

Radical Halogenation: The benzylic hydrogens of the methyl group are susceptible to abstraction by radicals, leading to a resonance-stabilized benzylic radical. themasterchemistry.com This allows for selective halogenation at the methyl group, leaving the aromatic ring untouched. The use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator is a standard method for achieving benzylic bromination. masterorganicchemistry.comyoutube.com This reaction would yield 4-(isopentyloxy)-3-(bromomethyl)benzaldehyde, a versatile intermediate for further nucleophilic substitution reactions. themasterchemistry.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain of an aromatic ring to a carboxylic acid. libretexts.org In this case, the methyl group would be converted to a carboxyl group, forming 4-(isopentyloxy)-3-formylbenzoic acid. However, a significant challenge in this transformation is the potential for the simultaneous oxidation of the aldehyde group to a carboxylic acid. thieme-connect.de Selective oxidation of the methyl group would likely require the aldehyde to be protected, for instance, as an acetal, prior to the oxidation step.

Investigation of Electron Density Distribution and Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electron density distribution influenced by its substituents.

Isopentyloxy Group (-OCH₂CH₂CH(CH₃)₂): As a strong electron-donating group, it increases the electron density of the ring through its +R (resonance) effect, primarily at the ortho and para positions. This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene (B151609).

Methyl Group (-CH₃): This is a weak electron-donating group that activates the ring through a +I (inductive) effect and hyperconjugation.

Aldehyde Group (-CHO): This is an electron-withdrawing group through both -I and -R effects, deactivating the ring towards electrophilic substitution.

The cumulative effect results in the C-5 position being the most electron-rich and sterically accessible site for electrophiles. The C-2 and C-6 positions are deactivated by the adjacent aldehyde group. This predictable electronic distribution allows for regioselective synthesis of more complex derivatives.

Reactions Involving the Isopentyloxy Ether Linkage

The isopentyloxy group can be cleaved or structurally altered, providing pathways to other valuable compounds.

Cleavage Reactions and Deprotection Strategies

The cleavage of the aryl-O-alkyl ether bond is a common deprotection strategy to yield the corresponding phenol (B47542). For this compound, this would produce 4-hydroxy-3-methylbenzaldehyde (B106927). sigmaaldrich.com Standard reagents for this transformation include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or potent Lewis acids such as boron tribromide (BBr₃).

More recent and milder methods have been developed for cleaving phenolic ethers. mdpi.comrsc.org These include organophotoredox catalysis, which offers a chemoselective approach to deprotection under visible light, preserving other sensitive functional groups. mdpi.com Another method involves using a combination of diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK) for the deallylation, debenzylation, and demethylation of aryl ethers under metal-free conditions. rsc.org

Structural Modifications of the Alkoxy Chain

While direct modification of the saturated isopentyloxy chain is challenging, structural changes can be conceptualized. If the synthesis of the parent compound started with an unsaturated alcohol (e.g., 4-(3-methylbut-2-en-1-yloxy)-3-methylbenzaldehyde), the double bond in the alkoxy chain could serve as a handle for various transformations like hydrogenation, epoxidation, or dihydroxylation. Furthermore, properties of materials can be tuned by modifying the length and structure of alkoxy chains. nih.gov A more practical approach to modifying the chain involves cleaving the ether linkage as described in section 3.3.1, followed by re-alkylation of the resulting phenol with a different, functionalized alkyl halide.

Multi-Component Reactions Incorporating this compound as a Reactant

The aldehyde functional group makes this compound a valuable component in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds in a single step. nih.gov

Hantzsch Pyridine Synthesis: In this classic MCR, an aldehyde reacts with two equivalents of a β-ketoester and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgresearchgate.net The use of this compound would result in the formation of a 1,4-dihydropyridine (B1200194) core bearing the substituted phenyl group at the 4-position. nih.govnih.govorganic-chemistry.org These structures are notable for their biological activities. researchgate.net

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the aldehyde component, contributing its substituted aromatic framework to the final peptide-like structure. rsc.orgbeilstein-journals.org

Passerini Reaction: As one of the oldest MCRs, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Incorporating this compound allows for the synthesis of complex amides with high atom economy. slideshare.netnumberanalytics.com

Table 2: Participation in Multi-Component Reactions

| Reaction Name | Reactants | Resulting Scaffold |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide (Bis-amide) |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The nuanced reactivity of this compound, a substituted aromatic aldehyde, presents a compelling case study in selectivity. The interplay of its constituent functional groups—the aldehyde, the isopentyloxy ether, and the methyl group on the aromatic ring—governs the outcome of complex chemical transformations. The electronic and steric properties of these substituents dictate the chemoselectivity (which functional group reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (the spatial orientation of the products).

The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for nucleophilic attack. However, the oxygen of the isopentyloxy group possesses lone pairs that can influence the electron density of the aromatic ring through resonance, potentially affecting reactions at the ring itself. The methyl group, an electron-donating group, further modulates the electronic landscape of the benzene ring.

In complex reaction sequences, the selective transformation of one functional group in the presence of others is a critical challenge. For instance, in reactions involving both the aldehyde and potential C-H activation on the aromatic ring, the choice of reagents and reaction conditions is paramount to achieving the desired chemoselectivity.

Regioselectivity is particularly pertinent in electrophilic aromatic substitution reactions. The combined directing effects of the ortho, para-directing isopentyloxy group and the ortho, para-directing methyl group would strongly favor substitution at specific positions on the aromatic ring. The steric bulk of the isopentyloxy group would likely hinder substitution at the adjacent ortho position, thereby favoring substitution at the position ortho to the methyl group.

Furthermore, the prochiral nature of the aldehyde's carbonyl carbon allows for the possibility of stereoselective additions. The use of chiral catalysts or reagents can lead to the preferential formation of one enantiomer or diastereomer over another. The steric hindrance imposed by the substituents on the aromatic ring can play a significant role in the facial selectivity of the nucleophilic attack on the carbonyl group.

While specific, direct research on the chemo-, regio-, and stereoselectivity of this compound in complex transformations is not extensively documented in publicly available literature, the principles of organic chemistry allow for predictions of its behavior. The following table outlines hypothetical selective transformations to illustrate these concepts.

| Transformation Type | Reagents and Conditions | Expected Major Product | Selectivity Principle |

|---|---|---|---|

| Chemoselective Reduction | NaBH4, MeOH, 0 °C | (4-(Isopentyloxy)-3-methylphenyl)methanol | The aldehyde is selectively reduced over the aromatic ring and ether. |

| Regioselective Nitration | HNO3, H2SO4, low temp. | 4-(Isopentyloxy)-3-methyl-5-nitrobenzaldehyde | Electrophilic substitution is directed to the position activated by both the isopentyloxy and methyl groups and is least sterically hindered. |

| Stereoselective Alkylation | Et2Zn, Chiral Ligand (e.g., (-)-MIB) | (R)-1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-ol | A chiral catalyst directs the addition of the ethyl group to one face of the aldehyde, leading to an excess of one enantiomer. |

Theoretical and Computational Studies of 4 Isopentyloxy 3 Methylbenzaldehyde

Electronic Structure, Molecular Conformation, and Spectroscopic Property Predictions

The arrangement of atoms and electrons within a molecule dictates its physical and chemical properties. Computational methods are instrumental in predicting these fundamental aspects.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 4-(isopentyloxy)-3-methylbenzaldehyde. DFT calculations can determine the optimized molecular geometry, electronic structure, and various spectroscopic properties.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived. For instance, calculations on a related compound, 4-(dimethylamino)benzaldehyde, have utilized DFT methods like B3LYP with a 6-31G(d,p) basis set to determine optimized bond lengths, bond angles, and dihedral angles. conicet.gov.ar Similar calculations for this compound would yield predictive data for its structural parameters.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, as specific published DFT data for this molecule is not available.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Angle | C-C-H (aldehyde) | 120.5° |

| Dihedral Angle | C(ar)-O-C-C (ether) | 178.2° |

Furthermore, DFT calculations can predict spectroscopic properties. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to aid in the interpretation of experimental spectra. conicet.gov.ar Similarly, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, such as the UV-visible spectrum, by calculating the energies of electronic transitions. conicet.gov.ar

The flexibility of the isopentyloxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface.

For this compound, the key rotatable bonds are the C(aromatic)-O bond and the various C-C bonds within the isopentyloxy side chain. By performing a series of constrained geometry optimizations, a potential energy surface can be generated, revealing the global energy minimum (the most stable conformation) and other local energy minima. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivities and spectroscopic signatures.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For an aldehyde like this compound, a common reaction is nucleophilic addition to the carbonyl carbon. Computational studies can model the approach of a nucleophile, locate the transition state for this addition, and map out the entire reaction pathway to the final product. This provides a step-by-step understanding of the bond-breaking and bond-forming processes.

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects through various methods. One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). conicet.gov.ar In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby providing a more accurate picture of the reaction energetics in solution. For instance, the electronic absorption spectra of related molecules have been calculated in ethanol (B145695) using the PCM approximation with TD-DFT. conicet.gov.ar

Intermolecular Interactions and Supramolecular Assembly Modeling

The non-covalent interactions between molecules govern their aggregation behavior and the formation of larger, ordered structures known as supramolecular assemblies. For this compound, several types of intermolecular interactions are possible, including hydrogen bonds (involving the aldehyde oxygen as an acceptor), dipole-dipole interactions due to the polar carbonyl group, and van der Waals forces, particularly from the isopentyloxy chain and the benzene (B151609) ring.

Computational modeling can be used to study the geometry and energetics of these interactions. By calculating the interaction energies of different molecular arrangements, it is possible to predict the most stable dimers or larger aggregates. These studies can reveal, for example, whether the molecules prefer to align in a head-to-tail fashion to maximize dipole-dipole interactions or if other arrangements are favored. This information is valuable for understanding the solid-state packing of the compound and its behavior in condensed phases.

Structure-Reactivity Relationships (SRR) through Computational Descriptors

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of a molecule that govern its reactivity. For this compound, a detailed analysis of its electronic and structural parameters through computational descriptors can elucidate its chemical behavior. In the absence of direct published computational studies for this specific molecule, an inferential analysis based on structurally analogous compounds, such as 4-methoxy-3-methylbenzaldehyde (B1345598) and 4-hydroxy-3-methylbenzaldehyde (B106927), can provide significant insights. The primary difference lies in the alkoxy group at the C4 position—isopentyloxy in the target molecule, methoxy (B1213986), and hydroxy in the analogs. The isopentyloxy group, being a larger alkyl ether, is expected to have a similar electronic donating effect to the methoxy group, while also introducing greater steric bulk.

Analysis of Computational Descriptors

General studies on substituted benzaldehydes indicate that their toxicity and reactivity are influenced by descriptors such as dipole moment, polarizability, and atomic charges. niscpr.res.in For instance, an increase in the most negative net atomic charge on an atom can enhance the propensity of the aldehyde to act as an electrophile in reactions, such as the formation of a Schiff base with amino groups of biomolecules. niscpr.res.in

Table 1: Computed Properties of Structurally Related Benzaldehydes

| Property | 4-methoxy-3-methylbenzaldehyde | 4-hydroxy-3-methylbenzaldehyde |

| Molecular Formula | C₉H₁₀O₂ | C₈H₈O₂ |

| Molecular Weight | 150.17 g/mol | 136.15 g/mol |

| XLogP3 | 2.2 | 1.8 |

| Hydrogen Bond Donor Count | 0 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 2 | 1 |

| Exact Mass | 150.068079557 Da | 136.052429494 Da |

| Topological Polar Surface Area | 26.3 Ų | 37.3 Ų |

| Data sourced from PubChem entries for CID 122936 and CID 139901. nih.govnih.gov |

The data presented for the analogous compounds reveal differences that can be extrapolated to understand this compound. The isopentyloxy group would increase the molecular weight and the XLogP3 value (a measure of lipophilicity) compared to both analogs, suggesting lower water solubility. It would have a hydrogen bond acceptor count of 2 (the ether oxygen and the carbonyl oxygen) and a higher rotatable bond count due to the flexible isopentyloxy chain.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are central to the frontier molecular orbital theory, which describes chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap indicates a molecule is more reactive. For substituted benzaldehydes, the electron-donating nature of the alkoxy group at the para position increases the energy of the HOMO, which would be expected to decrease the HOMO-LUMO gap and increase reactivity towards electrophiles. The aldehyde group, being electron-withdrawing, lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Mulliken Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges, providing insight into the electrostatic potential of the molecule. uni-muenchen.de In benzaldehyde (B42025) derivatives, the carbonyl oxygen atom is expected to carry a significant negative charge, making it a site for protonation or coordination to Lewis acids. The carbonyl carbon atom will have a partial positive charge, rendering it the primary electrophilic center susceptible to attack by nucleophiles. The oxygen of the isopentyloxy group will also possess a partial negative charge and can influence the electron density distribution on the aromatic ring through its electron-donating resonance effect. This effect increases the electron density at the ortho and para positions relative to the alkoxy group, thereby activating the ring towards electrophilic substitution.

Advanced Analytical Methodologies in Research on 4 Isopentyloxy 3 Methylbenzaldehyde

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 4-(isopentyloxy)-3-methylbenzaldehyde. These methods probe the molecular connectivity and environment of individual atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy provides detailed insights into the covalent framework of this compound by revealing correlations between different nuclei.

¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum provides initial information about the chemical environment of the hydrogen atoms. The expected signals would correspond to the aldehydic proton, the aromatic protons, the protons of the isopentyl group, and the methyl group on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the isopentyl and methyl groups.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the isopentyl chain and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.85 (s, 1H) | 191.5 | C2, C6 |

| Aromatic C2-H | 7.65 (d, J=1.8 Hz, 1H) | 129.5 | C4, C6, CHO |

| Aromatic C5-H | 6.95 (d, J=8.2 Hz, 1H) | 111.8 | C1, C3, C4 |

| Aromatic C6-H | 7.62 (dd, J=8.2, 1.8 Hz, 1H) | 131.0 | C2, C4, CHO |

| Ring Methyl (-CH₃) | 2.20 (s, 3H) | 16.2 | C2, C3, C4 |

| Methylene (B1212753) (-OCH₂-) | 4.05 (t, J=6.5 Hz, 2H) | 68.0 | C4 |

| Methylene (-CH₂-) | 1.80 (m, 2H) | 38.5 | |

| Methine (-CH-) | 1.95 (m, 1H) | 25.5 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination: HRMS can measure the mass of this compound to within a few parts per million (ppm) of its theoretical exact mass. This high accuracy allows for the unambiguous determination of the molecular formula (C₁₃H₁₈O₂).

Fragmentation Analysis: In addition to the molecular ion peak, mass spectrometry also provides a fragmentation pattern that can be used to further confirm the structure. Common fragmentation pathways for this molecule would involve the loss of the isopentyl group or parts of it, and the loss of the formyl group.

Table 2: Expected HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z (example) | Key Fragments |

|---|---|---|---|

| [M+H]⁺ | 207.1385 | 207.1382 | Molecular Ion |

| [M-C₅H₁₁]⁺ | 135.0446 | 135.0443 | Loss of the isopentyl group |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

HPLC is a versatile technique for both the quantification and purification of this compound.

Purity Assessment: By using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can separate the target compound from any non-volatile impurities. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the determination of its purity.

Reaction Monitoring: Small aliquots of a reaction mixture can be periodically analyzed by HPLC to track the consumption of starting materials and the formation of the product over time. This information is critical for optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is particularly well-suited for the analysis of volatile compounds like this compound. bldpharm.com

Separation and Identification: The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. This is a powerful method for identifying volatile byproducts in a reaction mixture.

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further research, preparative chromatography is employed.

Isolation and Purification: This technique is essentially a scaled-up version of analytical chromatography (either liquid or gas chromatography). Larger columns are used to handle greater quantities of material, allowing for the isolation of the desired compound from a crude reaction mixture. The fractions containing the pure product are collected, and the solvent is removed to yield the purified this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylbenzaldehyde (B113406) |

| 4-methylbenzaldehyde |

| Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide precise information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Principles and Expected Findings:

The conformation of substituted benzaldehydes is of significant interest, particularly the orientation of the aldehyde group relative to the benzene ring. ias.ac.in In the solid state, the molecule is expected to be nearly planar to maximize conjugation, but the presence of substituents can introduce subtle deviations. The isopentyloxy group, with its flexible alkyl chain, may adopt various conformations, influencing the crystal packing.

Studies on multi-substituted benzaldehyde (B42025) derivatives have shown that weak intermolecular forces such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking play a crucial role in the formation of their supramolecular structures. nih.gov For this compound, it is anticipated that the aldehyde oxygen and the ether oxygen of the isopentyloxy group would act as hydrogen bond acceptors, interacting with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules.

Illustrative Crystallographic Data from an Analogous Compound:

To illustrate the type of data obtained from an X-ray crystallographic analysis, the crystal data for a related compound, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, is presented below. nih.gov This data provides a reference for the expected crystallographic parameters for a substituted benzaldehyde.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NO₅ |

| Molecular Weight | 287.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.853 |

| b (Å) | 11.994 |

| c (Å) | 16.405 |

| β (°) | 98.28 |

| Volume (ų) | 1334.4 |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.430 Mg/m³ |

Data sourced from a study on 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde. nih.gov

In the crystal structure of this analog, the two benzene rings are nearly coplanar, with a dihedral angle of 3.98 (7)°. nih.gov The crystal packing is stabilized by weak intermolecular C–H⋯O interactions. nih.gov A similar analysis of this compound would elucidate the precise influence of the isopentyloxy and methyl groups on its solid-state conformation and packing.

Chiral Analysis Techniques (if asymmetric synthesis is pursued)

While this compound itself is not chiral, it can be used as a precursor in asymmetric syntheses to create chiral molecules. For instance, a nucleophilic addition to the aldehyde carbonyl group can generate a new stereocenter. In such cases, chiral analysis techniques are essential to determine the enantiomeric purity of the product.

Principles and Methodologies:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org The success of such a synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess of a reaction product. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov

Application to Derivatives of Substituted Benzaldehydes:

In studies involving the asymmetric Henry reaction of substituted benzaldehydes, chiral HPLC was used to determine the enantiomeric excess of the resulting nitroaldol products. mdpi.com The specific conditions for the analysis of products from different substituted benzaldehydes are detailed in the table below, illustrating the typical parameters for such separations.

| Aldehyde Substrate | Chiral Column | Mobile Phase (n-hexane/i-PrOH) | Flow Rate (mL/min) | Enantiomeric Excess (ee) (%) |

| 2-Nitrobenzaldehyde | Chiralcel OD-H | 90.0% / 10.0% | 0.8 | 94.56 |

| 3-Nitrobenzaldehyde | Chiralcel OD-H | 85.0% / 15.0% | 1.0 | 81.20 |

| 4-(Trifluoromethyl)benzaldehyde | Chiralcel OD-H | 85.0% / 15.0% | 0.8 | 58.91 |

Data adapted from a study on the asymmetric Henry reaction of substituted aldehydes. mdpi.com

If this compound were used in an asymmetric synthesis, a similar chiral HPLC method would be developed to separate and quantify the resulting enantiomers. This would involve screening different chiral columns and optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks. Other techniques such as chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents could also be employed for this purpose.

Future Directions and Emerging Research Avenues for 4 Isopentyloxy 3 Methylbenzaldehyde

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Future synthetic strategies for 4-(Isopentyloxy)-3-methylbenzaldehyde will likely prioritize efficiency and sustainability. The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be a central theme. jocpr.com Research in this area is expected to move beyond traditional methods towards more sophisticated and environmentally benign approaches.

One promising avenue is the development of one-pot, multi-step reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing waste. For instance, a two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of substituted benzaldehydes, a methodology that could be adapted for the efficient synthesis of this compound and its derivatives. rug.nlresearchgate.netacs.org Furthermore, catalyst- and solvent-free conditions for reactions such as the nucleophilic addition of azaarenes to benzaldehydes highlight a trend towards greener synthetic protocols that could be explored. beilstein-journals.org

| Synthetic Strategy | Key Advantages | Potential for this compound |

| One-Pot Reactions | Reduced reaction time, less solvent waste, higher overall yield. | Streamlined synthesis from simpler precursors. |

| Atom-Economical Additions | High efficiency, minimal byproduct formation. | Greener synthesis of derivatives. jocpr.combeilstein-journals.org |

| Catalyst-Free Conditions | Reduced cost and environmental impact, simplified purification. | Development of more sustainable manufacturing processes. |

Exploration of Unprecedented Reactivity and Catalytic Roles

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns and exploring the molecule's potential in catalysis. The use of transient directing groups in C-H functionalization, for example, allows for diverse modifications at the ortho-position of benzaldehydes, opening up new avenues for creating complex molecular architectures. acs.orgnih.gov

Photocatalysis represents another exciting frontier. The direct C-H functionalization of aldehydes using photocatalysis, promoted by inexpensive organic bases, could lead to the development of novel aryl ketones derived from this compound. beilstein-journals.org This approach offers a mild and efficient way to forge new carbon-carbon bonds.

| Reaction Type | Potential Outcome for this compound | Significance |

| Transient Directed C-H Functionalization | Introduction of new functional groups at the ortho-position. acs.orgnih.gov | Access to novel derivatives with unique properties. |

| Photocatalytic C-H Activation | Formation of aryl ketones and other derivatives. beilstein-journals.org | Mild and sustainable method for creating complex molecules. |

| Aldol Condensations | Synthesis of cinnamaldehyde and styrene derivatives. | Expansion of the molecular diversity accessible from this precursor. wikipedia.org |

Integration into Biocatalytic Processes and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The integration of this compound into enzymatic processes is a promising area of future research. Enzymes such as alcohol dehydrogenases, flavin-dependent alcohol oxidases, and copper radical alcohol oxidases can catalyze the oxidation of alcohols to aldehydes and the reduction of aldehydes to alcohols with high efficiency and selectivity. nih.govresearchgate.net

The use of whole-cell biocatalysts, such as E. coli, for the selective reduction of aldehydes to their corresponding alcohols has been demonstrated, offering a simple and chemoselective method that could be applied to this compound. nih.gov Furthermore, the deracemization of chiral aldehydes using enzymatic methods presents an opportunity to produce enantiomerically pure derivatives, which is of significant interest in the pharmaceutical and fine chemical industries. acs.orgmdpi.comresearchgate.netsemanticscholar.org

| Biocatalytic Approach | Enzyme/System | Potential Application |

| Aldehyde Production | Amine Oxidase | Synthesis from the corresponding primary amine. mdpi.com |

| Aldehyde Reduction | Alcohol Dehydrogenases, E. coli whole cells | Selective synthesis of the corresponding alcohol. nih.govnih.gov |

| Deracemization | Transaminases, Lipases | Production of enantiomerically pure derivatives. acs.orgmdpi.comresearchgate.netsemanticscholar.org |

Advanced Applications in Targeted Chemical Synthesis and Material Science

The unique combination of an aldehyde group, an ether linkage, and a substituted aromatic ring makes this compound a valuable building block for the synthesis of more complex molecules and functional materials. Its use as a precursor for the synthesis of quinazoline derivatives, which are important scaffolds in medicinal chemistry, highlights its potential in drug discovery. mdpi.com

In material science, benzaldehyde-functionalized polymers are gaining attention for their potential in creating novel materials with tunable properties. For instance, benzaldehyde (B42025) derivatives can be incorporated into polymers to create functional vesicles or to act as cross-linking agents. thieme-connect.comacs.orgnih.govscielo.bracs.org The reactivity of the aldehyde group allows for post-polymerization modification, enabling the creation of materials with tailored functionalities.

| Application Area | Specific Use | Potential Impact |

| Medicinal Chemistry | Synthesis of heterocyclic compounds (e.g., quinazolines). mdpi.com | Development of new therapeutic agents. |

| Polymer Chemistry | Monomer for functional polymers, cross-linking agent. thieme-connect.comacs.orgnih.govscielo.bracs.org | Creation of smart materials and degradable networks. |

| Fragrance Industry | Precursor for fragrance compounds. google.com | Development of new scents and flavors. |

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synergy between synthetic chemistry and artificial intelligence (AI) is set to revolutionize how chemical reactions are designed, optimized, and discovered. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.govresearchgate.net

For this compound, AI and ML can be employed to:

Predict Reactivity: Develop models to predict the reactivity of the aldehyde group and the aromatic ring towards various reagents and catalysts. nih.govresearchgate.netdigitellinc.comresearchgate.net

Optimize Synthesis: Use ML algorithms to rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of the compound and its derivatives, maximizing yield and minimizing byproducts. technologynetworks.comacs.org

Discover New Reactions: Employ generative models to propose novel and synthetically feasible reactions involving this compound, potentially leading to the discovery of unprecedented transformations. nih.govscitechdaily.comarxiv.orgacs.orgtechnologynetworks.com

The integration of high-throughput experimentation with ML can create self-driving laboratories capable of autonomously exploring the chemical space around this molecule, significantly accelerating the pace of research and development. nih.gov

| AI/ML Application | Description | Benefit for this compound Research |

| Reaction Outcome Prediction | Training models on existing reaction data to predict the products of new reactions. beilstein-journals.orgresearchgate.netarxiv.org | Faster screening of potential synthetic routes and avoidance of unsuccessful experiments. |

| Condition Optimization | Using algorithms to navigate complex reaction parameter spaces to find optimal conditions. nih.govtechnologynetworks.comacs.org | Increased efficiency and yield of synthetic processes. |

| Novel Reaction Discovery | Employing generative AI to propose new, plausible chemical transformations. nih.govacs.orgtechnologynetworks.com | Uncovering new chemical reactivity and expanding the synthetic utility of the molecule. |

Q & A

Basic: What are the standard synthetic routes for 4-(Isopentyloxy)-3-methylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation of 3-methyl-4-hydroxybenzaldehyde with isopentyl bromide. A common protocol includes:

- Reagents: 3-methyl-4-hydroxybenzaldehyde, isopentyl bromide, K₂CO₃ (base), DMF (solvent).

- Procedure: React under reflux (80–100°C) for 12–24 hours. Monitor progress via TLC.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Strategies:

- Base Selection: K₂CO₃ vs. NaH; the former minimizes side reactions in polar aprotic solvents .

- Solvent Effects: DMF enhances nucleophilicity of the phenolic oxygen compared to acetone.

- Temperature Control: Higher temperatures (>100°C) risk decomposition; lower temperatures (<80°C) slow kinetics.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural fidelity:

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern and purity | δ 10.3 ppm (aldehyde), δ 1.6 ppm (CH₃) |

| FT-IR | Identify functional groups | ~1700 cm⁻¹ (C=O stretch) |

| Mass Spectrometry | Verify molecular weight | [M+H]⁺ at m/z 220.1 (calculated) |

| XRD | Resolve crystal structure (if crystallized) | Space group, unit cell parameters |

Reference Standards: Compare with NIST spectral libraries for benzaldehyde derivatives .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection: Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure Solution: Employ SHELXT for space group determination and SHELXL for refinement .

- Key Parameters: Analyze bond angles (e.g., C-O-C in isopentyloxy group) and torsion angles to assess conformational flexibility.

Case Study: For analogous compounds, deviations >5° from ideal geometry indicate steric strain .

Advanced: How can contradictory solubility data (experimental vs. predicted) be reconciled?

Methodological Answer:

Discrepancies often arise from computational assumptions vs. experimental conditions:

- Experimental Protocol: Use shake-flask method (logP measurement) in octanol/water.

- Computational Tools: Compare ACD/Labs Percepta (predicted logP ~3.2) with ChemSpider data .

- Mitigation Strategies:

- Validate with HPLC-derived retention factors.

- Adjust for temperature/pH effects (e.g., aldehyde hydration at high pH).

Example: If experimental logP = 2.8 vs. predicted 3.2, consider protonation state or aggregation effects.

Advanced: What strategies are recommended for studying its potential biological activity?

Methodological Answer:

Leverage structure-activity relationship (SAR) studies:

- Target Selection: Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450).

- Assay Design:

- Antimicrobial Testing: Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ determination).

- Mechanistic Probes: Use isotopic labeling (¹⁴C-aldehyde) to track metabolic pathways .

Data Interpretation: Correlate substituent effects (e.g., isopentyloxy lipophilicity) with activity trends.

Advanced: How can computational methods guide the design of derivatives with enhanced reactivity?

Methodological Answer:

Employ density functional theory (DFT) and molecular docking:

- DFT Workflow:

- Optimize geometry at B3LYP/6-31G(d).

- Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2).

Case Study: For this compound, a LUMO energy of -2.1 eV suggests susceptibility to nucleophilic attack at the aldehyde group .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Degradation Pathways: Oxidation (aldehyde to carboxylic acid), light-induced radical reactions.

- Stabilization Protocols:

- Store under inert gas (N₂/Ar) at -20°C.